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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B15563195 Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Celgosivir (6-O-butanoyl-castanospermine) is an orally bioavailable prodrug of

castanospermine, an iminosugar alkaloid.[1] It functions as a potent inhibitor of host α-

glucosidase I and II, enzymes critical for the N-linked glycosylation pathway in the endoplasmic

reticulum (ER).[2] This mechanism disrupts the proper folding of viral envelope glycoproteins,

thereby inhibiting the replication of a broad spectrum of enveloped viruses, including Dengue

virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[1][3] Its

development as a prodrug enhances its pharmacokinetic profile compared to the parent

compound, castanospermine, notably improving oral absorption and reducing gastrointestinal

side effects.[3] These application notes provide detailed protocols for the formulation,

administration, and in vivo evaluation of Celgosivir in animal models, particularly for antiviral

efficacy studies.

2.0 Mechanism of Action

Celgosivir exerts its antiviral effect by targeting host cell enzymes, specifically α-glucosidase I

and II, located in the ER. The process is as follows:

Entry and Conversion: Celgosivir is absorbed and rapidly metabolized to its active form,

castanospermine.[3]
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Enzyme Inhibition: Castanospermine inhibits α-glucosidase I and II, which are responsible

for trimming terminal glucose residues from N-linked glycans on nascent viral glycoproteins.

[2]

Disruption of Glycoprotein Folding: This inhibition prevents the proper functioning of the

calnexin/calreticulin (CNX/CRT) chaperone cycle, which relies on recognizing

monoglucosylated glycans to ensure correct protein folding.[3]

Viral Protein Misfolding: As a result, viral glycoproteins (e.g., DENV NS1 protein) are

misfolded and retained within the ER.[4][5]

Inhibition of Viral Maturation: The lack of properly folded glycoproteins prevents the

assembly and release of mature, infectious virions, thus halting the viral life cycle.[4]
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Caption: Mechanism of action of Celgosivir in the Endoplasmic Reticulum.
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Data Summary
Pharmacokinetic Parameters
Celgosivir is characterized by its rapid conversion to the active metabolite, castanospermine.

Its pharmacokinetic profile has been assessed in multiple species.[3]

Species
Dose &
Route

Cmax
(ng/mL)

tmax (h)
AUC
(ng·h/m
L)

t1/2 (h) Notes Citation

Rat
35 mg/kg

p.o.
8760 0.44 10,500 -

Rapid

absorptio

n and

high

peak

concentr

ation.

[3]

Mouse
Various

p.o.
- - - -

Rapidly

metaboliz

ed to

castanos

permine.

[3]

Human
10-450

mg p.o.
- < 1.0

Dose

proportio

nal

13-30

Well

absorbed

with a

relatively

long half-

life.

[6]

In Vivo Efficacy & Dosing in Mouse Models
The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is commonly used for

DENV efficacy studies.[2]
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Mouse
Model

Virus Strain
Dose
Regimen

Efficacy
Endpoint

Outcome Citation

AG129

Mouse-

adapted

DENV

50 mg/kg BID

p.o. (5 days)
Survival

100%

survival
[3][6]

AG129

Mouse-

adapted

DENV

25 mg/kg BID

p.o.
Survival 62% survival [6]

AG129

Mouse-

adapted

DENV

10 mg/kg BID

p.o.
Survival 12% survival [6]

AG129

Mouse-

adapted

DENV

100 mg/kg

QD p.o.
Survival

0% survival

(less effective

than BID)

[6]

AG129
DENV1 &

DENV2

Four-times

daily (QID)

p.o.

Viremia

Significant

reduction in

viral load.

[7]

AG129
DENV (lethal

challenge)

50 mg/kg BID

p.o. (started

48h post-

infection)

Survival

50% survival,

demonstratin

g therapeutic

window.

[5][6]

Toxicology & Safety Profile
No specific LD50 or NOAEL (No-Observed-Adverse-Effect-Level) values were identified in the

public literature from dedicated repeat-dose toxicology studies. However, the safety profile is

well-characterized qualitatively.
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Finding Description Species Citation

General Safety

Generally safe and

well-tolerated in

preclinical models and

human clinical trials.

Mouse, Human [4][5][6]

Gastrointestinal

Effects

As a prodrug,

Celgosivir is a less

potent inhibitor of

intestinal sucrases

compared to

castanospermine,

leading to reduced

osmotic diarrhea.

However, mild-to-

moderate diarrhea

and flatulence have

been observed in

human patients.

Human [1]

Long-term Safety

The necessity for

formal long-term

toxicity studies has

been noted to confirm

the safety profile for

chronic use.

- [1]

Experimental Protocols
Formulation Preparation for Oral Gavage
Objective: To prepare a homogenous and stable solution or suspension of Celgosivir for oral

administration in mice.

Materials:

Celgosivir powder
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Sterile vehicle (e.g., Purified Water, Phosphate-Buffered Saline (PBS), or 0.5% w/v

Carboxymethyl cellulose (CMC) in water)

Sterile conical tubes (15 mL or 50 mL)

Calibrated balance

Vortex mixer and/or magnetic stirrer

pH meter (optional)

Protocol:

Calculate Required Amount: Determine the total volume of formulation needed based on the

number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg for

mice).[1]

Weigh Celgosivir: Accurately weigh the required amount of Celgosivir powder and place it

into a sterile conical tube.

Vehicle Selection:

Primary Choice: Attempt to dissolve Celgosivir in sterile Purified Water or PBS.

Castanospermine is water-soluble, and Celgosivir is expected to have adequate aqueous

solubility for most preclinical doses.

Secondary Choice: If solubility is limited, prepare a 0.5% (w/v) solution of low-viscosity

CMC in purified water to create a suspension.

Solubilization/Suspension:

Add a small amount of the chosen vehicle to the Celgosivir powder to create a paste.

Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a

homogenous solution or a fine, uniform suspension.

If preparing a suspension, continue to stir for at least 15-30 minutes.
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Final Checks:

Visually inspect the formulation for complete dissolution or a uniform suspension without

aggregates.

If required by the study plan, check that the pH of the formulation is within a tolerable

range (ideally 5-9).[8]

Store the formulation at 2-8°C until use. If it is a suspension, ensure it is thoroughly re-

suspended before each administration.
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Caption: Workflow for preparing Celgosivir formulation for oral administration.

Protocol: Oral Gavage Administration in Mice
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Objective: To accurately administer the prepared Celgosivir formulation directly into the

stomach of a mouse.

Materials:

Prepared Celgosivir formulation

Appropriately sized gavage needles (18-20 gauge, 1.5-inch, with a rounded ball tip for adult

mice).[9]

1 mL syringes

Animal scale

70% Ethanol

Protocol:

Animal Preparation: Weigh the mouse immediately before dosing to calculate the precise

volume to be administered (Dose Volume (mL) = [Weight (kg) x Dose (mg/kg)] /

Concentration (mg/mL)).

Prepare the Dose: Draw the calculated volume of the (re-suspended if necessary)

formulation into a 1 mL syringe fitted with a gavage needle.

Restraint:

Firmly scruff the mouse by grasping the loose skin over the neck and shoulders to

immobilize the head.

Position the animal vertically, allowing the head and neck to be gently extended. This

creates a straight line from the mouth to the esophagus, facilitating passage of the needle.

[10]

Needle Insertion:

Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and

advance it along the roof of the mouth.
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The mouse should swallow as the needle passes into the esophagus. The needle should

advance smoothly without resistance. Do not force the needle. If resistance is met,

withdraw and restart.[1]

Administration: Once the needle is inserted to the pre-measured depth (from the mouse's

nose to the last rib), administer the formulation slowly and steadily.[9]

Withdrawal & Monitoring:

After administration, gently withdraw the needle in a single, smooth motion.

Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of

respiratory distress (e.g., gasping, cyanosis), which could indicate accidental

administration into the trachea.[1][9]

Protocol: In Vivo Antiviral Efficacy Study (Dengue
Model)
Objective: To evaluate the efficacy of Celgosivir in reducing viremia and improving survival in a

lethal DENV infection model using AG129 mice.

Materials:

AG129 mice (typically 6-8 weeks old)

Mouse-adapted DENV strain (e.g., DENV-2 S221)

Prepared Celgosivir and vehicle control formulations

Equipment for intravenous (tail vein) injection for viral challenge

Equipment for oral gavage for drug administration

Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

qRT-PCR reagents and equipment for viremia quantification

Protocol:
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Acclimatization: Acclimate animals to laboratory conditions for at least 7 days prior to the

study.

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control,

Celgosivir 25 mg/kg BID, Celgosivir 50 mg/kg BID). A typical group size is 5-10 mice.

Viral Challenge: Infect all mice (except for a naive control group, if included) with a lethal

dose of DENV via intravenous (tail vein) injection.

Treatment Administration:

Begin treatment at the designated time point (e.g., 1 hour post-infection for prophylaxis or

24-48 hours post-infection for therapeutic evaluation).[5]

Administer the appropriate formulation (vehicle or Celgosivir) via oral gavage twice daily

(e.g., at 9:00 AM and 5:00 PM) for the specified duration (e.g., 5 consecutive days).[3]

Monitoring:

Survival: Monitor animals at least twice daily for clinical signs of disease (e.g., ruffled fur,

lethargy, paralysis) and survival for a period of 10-14 days.

Body Weight: Record the body weight of each animal daily.

Viremia Quantification:

Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at specified

time points (e.g., Days 1, 2, 3, and 4 post-infection).

Isolate serum or plasma and extract viral RNA.

Quantify DENV RNA levels using a validated qRT-PCR assay to determine the viral load.

Endpoint Analysis: Analyze and compare survival curves (e.g., using Kaplan-Meier analysis),

body weight changes, and viral loads between the treatment and vehicle control groups to

determine efficacy.
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Caption: Experimental workflow for an in vivo Celgosivir efficacy study.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15563195?utm_src=pdf-body-img
https://www.benchchem.com/product/b15563195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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